Cas no 2228557-58-0 (1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole)

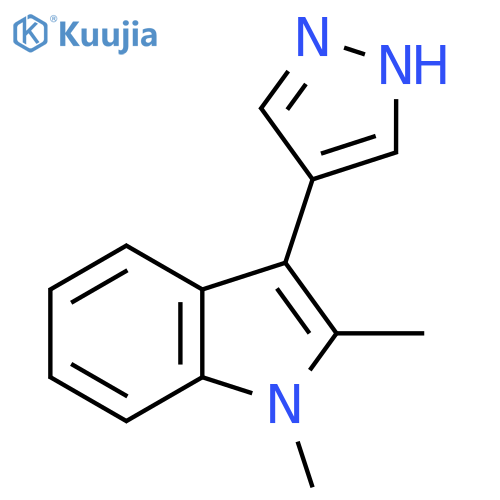

2228557-58-0 structure

商品名:1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole

- EN300-1734566

- 2228557-58-0

-

- インチ: 1S/C13H13N3/c1-9-13(10-7-14-15-8-10)11-5-3-4-6-12(11)16(9)2/h3-8H,1-2H3,(H,14,15)

- InChIKey: OKTZKIFTCQGYDL-UHFFFAOYSA-N

- ほほえんだ: N1(C)C2C=CC=CC=2C(C2C=NNC=2)=C1C

計算された属性

- せいみつぶんしりょう: 211.110947427g/mol

- どういたいしつりょう: 211.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 33.6Ų

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1734566-0.5g |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |

2228557-58-0 | 0.5g |

$1536.0 | 2023-09-20 | ||

| Enamine | EN300-1734566-1.0g |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |

2228557-58-0 | 1g |

$1599.0 | 2023-06-04 | ||

| Enamine | EN300-1734566-10.0g |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |

2228557-58-0 | 10g |

$6882.0 | 2023-06-04 | ||

| Enamine | EN300-1734566-2.5g |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |

2228557-58-0 | 2.5g |

$3136.0 | 2023-09-20 | ||

| Enamine | EN300-1734566-5g |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |

2228557-58-0 | 5g |

$4641.0 | 2023-09-20 | ||

| Enamine | EN300-1734566-1g |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |

2228557-58-0 | 1g |

$1599.0 | 2023-09-20 | ||

| Enamine | EN300-1734566-5.0g |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |

2228557-58-0 | 5g |

$4641.0 | 2023-06-04 | ||

| Enamine | EN300-1734566-0.25g |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |

2228557-58-0 | 0.25g |

$1472.0 | 2023-09-20 | ||

| Enamine | EN300-1734566-0.05g |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |

2228557-58-0 | 0.05g |

$1344.0 | 2023-09-20 | ||

| Enamine | EN300-1734566-10g |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole |

2228557-58-0 | 10g |

$6882.0 | 2023-09-20 |

1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

2228557-58-0 (1,2-dimethyl-3-(1H-pyrazol-4-yl)-1H-indole) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量